5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine
5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine
Brand Name:
Vulcanchem
CAS No.:
111254-05-8
VCID:
VC20825286
InChI:
InChI=1S/C25H41N3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-19-23(20-22)29-21(2)24-27-28-25(26)30-24/h16,18-21H,3-15,17H2,1-2H3,(H2,26,28)
SMILES:
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)C2=NN=C(O2)N
Molecular Formula:
C25H41N3O2
Molecular Weight:
415.6 g/mol
5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine
CAS No.: 111254-05-8
Cat. No.: VC20825286
Molecular Formula: C25H41N3O2
Molecular Weight: 415.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111254-05-8 |
|---|---|
| Molecular Formula | C25H41N3O2 |
| Molecular Weight | 415.6 g/mol |
| IUPAC Name | 5-[1-(3-pentadecylphenoxy)ethyl]-1,3,4-oxadiazol-2-amine |
| Standard InChI | InChI=1S/C25H41N3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-19-23(20-22)29-21(2)24-27-28-25(26)30-24/h16,18-21H,3-15,17H2,1-2H3,(H2,26,28) |
| Standard InChI Key | FTJJMWCOBVPYBQ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)C2=NN=C(O2)N |
| Canonical SMILES | CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)C2=NN=C(O2)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator